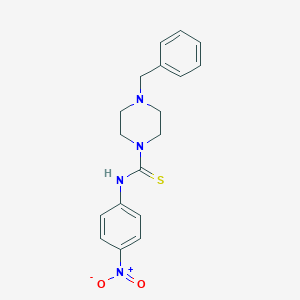![molecular formula C20H17BrN2O5 B280109 methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a pyran ring, and several functional groups such as amino, cyano, and ester groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic synthesis. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of the furan ring, followed by the introduction of the bromophenoxy group through nucleophilic substitution. The pyran ring is then constructed through cyclization reactions, and the final product is obtained by introducing the amino and cyano groups through further functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano groups, into amines.
Substitution: The bromophenoxy group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for studying various organic reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of different functional groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used to design and synthesize new drugs with specific therapeutic targets.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like amino and cyano allows the compound to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Methyl 6-amino-4-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a chlorophenoxy group instead of a bromophenoxy group, which may affect its reactivity and biological activity.
Methyl 6-amino-4-{5-[(2-fluorophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate: The presence of a fluorophenoxy group can influence the compound’s chemical properties and interactions with biological targets.
Methyl 6-amino-4-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate: The methylphenoxy group introduces steric effects that can alter the compound’s reactivity and biological effects.
Each of these similar compounds has unique properties that can be leveraged for specific applications, making methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate a valuable compound for research and development.
Properties
Molecular Formula |
C20H17BrN2O5 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O5/c1-11-17(20(24)25-2)18(13(9-22)19(23)27-11)16-8-7-12(28-16)10-26-15-6-4-3-5-14(15)21/h3-8,18H,10,23H2,1-2H3 |
InChI Key |
NAUBUPYAYCKWKV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC=CC=C3Br)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC=CC=C3Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)
![2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280029.png)

![N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)
![N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280035.png)
![1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine](/img/structure/B280038.png)
![N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA](/img/structure/B280043.png)
![N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA](/img/structure/B280044.png)
![N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA](/img/structure/B280045.png)
![N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA](/img/structure/B280046.png)
![N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA](/img/structure/B280047.png)
![N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA](/img/structure/B280048.png)
![N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA](/img/structure/B280050.png)
![N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA](/img/structure/B280051.png)
